1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one
Description
Properties
CAS No. |
627523-66-4 |
|---|---|
Molecular Formula |
C18H29N3O |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[3-[2-(3-phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H29N3O/c22-18-10-5-15-21(18)16-6-12-20-14-13-19-11-4-9-17-7-2-1-3-8-17/h1-3,7-8,19-20H,4-6,9-16H2 |
InChI Key |
GFJALGGBTVWNMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNCCNCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Alkylation of Pyrrolidin-2-one
The pyrrolidin-2-one moiety serves as the foundational scaffold for this molecule. A logical approach involves sequential alkylation reactions to introduce the amine-containing side chains.
Procedure :
- Initial Alkylation : React pyrrolidin-2-one with 1,3-dibromopropane in the presence of a base such as potassium carbonate. This step selectively substitutes the nitrogen atom with a propyl chain bearing a terminal bromide.
- Secondary Amine Formation : Treat the intermediate with ethylenediamine under reflux conditions in a polar aprotic solvent (e.g., dimethylformamide). This introduces the ethylenediamine segment.
- Final Functionalization : React the secondary amine with 3-phenylpropylamine via a nucleophilic substitution or reductive amination. Palladium-catalyzed coupling may enhance selectivity.
Challenges :
- Competing side reactions during alkylation, such as over-alkylation or ring-opening of the pyrrolidinone.
- Steric hindrance during the final amination step, necessitating elevated temperatures or microwave-assisted synthesis.
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | 1,3-Dibromopropane, K₂CO₃, DMF, 80°C, 24h | 65 | Column chromatography (SiO₂, EtOAc/Hexanes) |
| 2 | Ethylenediamine, DMF, 100°C, 48h | 58 | Acid-base extraction |
| 3 | 3-Phenylpropylamine, Pd/C, H₂, MeOH | 42 | Recrystallization (MeOH/Et₂O) |
Reductive Amination Approach
An alternative route employs reductive amination to construct the polyamine backbone, leveraging ketone intermediates for controlled reactivity.
Procedure :
- Ketone Synthesis : Oxidize the terminal amine of 3-phenylpropylamine to a ketone using Jones reagent (CrO₃/H₂SO₄).
- Imine Formation : React the ketone with ethylenediamine in the presence of molecular sieves to form a Schiff base.
- Reduction : Reduce the imine using sodium cyanoborohydride (NaBH₃CN) in methanol, followed by alkylation with a pyrrolidinone-propanol derivative.
Advantages :
- Higher stereochemical control compared to alkylation.
- Mitigates side reactions associated with direct nucleophilic substitution.
| Step | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| 1 | CrO₃, H₂SO₄, Acetone, 0°C, 2h | 78 | Exothermic reaction; requires strict temperature control |
| 2 | Ethylenediamine, 4Å MS, THF, 24h | 63 | Schlenk techniques prevent moisture interference |
| 3 | NaBH₃CN, MeOH, RT, 12h | 51 | pH maintained at 6–7 using acetic acid |
Solid-Phase Synthesis for Scalability
Recent advances in combinatorial chemistry suggest solid-phase synthesis as a viable method for large-scale production.
Protocol :
- Resin Functionalization : Load a Wang resin with a pyrrolidinone derivative via ester linkage using DIC/HOBt coupling.
- Iterative Amine Coupling : Employ Fmoc-protected amines (ethylenediamine, 3-phenylpropylamine) with HATU activation.
- Cleavage and Purification : Release the compound from the resin using trifluoroacetic acid (TFA) and purify via HPLC.
Benefits :
- Enables parallel synthesis of analogs for structure-activity relationship studies.
- Reduces purification burdens through resin-bound intermediates.
| Resin Type | Coupling Reagent | Purity (%) | Scale (g) |
|---|---|---|---|
| Wang resin | HATU, DIPEA | 89 | 0.5–2.0 |
Catalytic Asymmetric Synthesis
For enantiomerically pure forms, chiral catalysts such as BINAP-ruthenium complexes or organocatalysts (e.g., proline derivatives) may be employed.
Example :
- Dynamic Kinetic Resolution : Use a Ru-(S)-BINAP catalyst to asymmetrically hydrogenate a prochiral enamine intermediate derived from pyrrolidinone.
| Catalyst | ee (%) | Reaction Time (h) |
|---|---|---|
| Ru-(S)-BINAP | 92 | 24 |
Analytical Characterization
Critical validation steps include:
Chemical Reactions Analysis
Types of Reactions: 1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogues with Arylpiperazine Substituents
a. 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7)
- Binding Affinity : Exhibits high α1-AR affinity (pKi = 7.13) and moderate α2-AR binding (pKi = 6.20) .
- Key Feature : The 2-chlorophenyl group on the piperazine ring enhances α1-AR selectivity.
- Pharmacological Activity : Shows antiarrhythmic effects but lower potency compared to ethoxy-substituted analogs .
b. 1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 18)
- Binding Affinity : Higher α2-AR affinity (pKi = 7.29) than α1-AR (pKi = 6.45) .
- Key Feature : Substitution at the 4-position of the phenyl ring shifts selectivity toward α2-AR.
c. 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 13)
- Antiarrhythmic Activity : Most potent in preventing epinephrine-induced arrhythmia (ED50 = 1.0 mg/kg iv) .
- Hypotensive Effect: Reduces systolic and diastolic blood pressure in normotensive rats at 2.5 mg/kg .
Comparison with Target Compound: The target compound replaces the piperazine-aryl fragment with a 3-phenylpropylamino-ethylamino chain. This structural variation likely reduces α-AR selectivity but may enhance bioavailability due to reduced steric hindrance.
Analogs with Hydroxyalkyl Substituents
a. EP-47 (1-(3-(4-(o-Tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one)
b. 1-[2-Hydroxy-3-[4-[(2-Hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (Compound 8)
- Binding Affinity : Moderate α1-AR affinity (pKi = 6.71) .
- Key Feature : Hydroxyl groups on the propyl chain and phenyl ring enhance hypotensive duration (>1 hour) .
Comparison with Target Compound :
The absence of hydroxyl groups in the target compound may limit its hypotensive duration but could improve metabolic stability.
Analogs with Bulky Arylalkyl Groups
a. 1-[3-[2-(2,2-Diphenylethylamino)ethylamino]propyl]pyrrolidin-2-one
- Structure: Features a diphenylethylamino group (CAS: 627521-39-5) .
Comparison with Target Compound: The target compound’s 3-phenylpropylamino group is less sterically hindered, possibly favoring peripheral α-AR interactions over central effects.
Receptor Selectivity and Substituent Effects
Trends :
- Electron-withdrawing groups (e.g., Cl) on the aryl ring enhance α1-AR affinity.
- Bulky substituents (e.g., diphenylethyl) may reduce binding efficiency.
Antiarrhythmic and Hypotensive Activities
Implications : The target compound’s lack of ethoxy or hydroxyl groups suggests it may require higher doses for similar efficacy but could offer a cleaner safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
